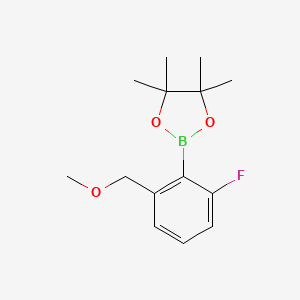
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This compound features a fluorine atom and a methoxymethyl group on the phenyl ring, which can influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-fluoro-6-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or a Dean-Stark apparatus.
Grignard Reaction: Another method involves the reaction of 2-fluoro-6-(methoxymethyl)phenylmagnesium bromide with triisopropyl borate followed by esterification with pinacol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation under certain conditions, leading to the formation of the corresponding phenyl boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate or potassium phosphate are typically used.
Protodeboronation: Radical initiators and transition metal catalysts can facilitate this reaction.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the primary products.
Protodeboronation: Phenyl boronic acid derivatives are formed.
Aplicaciones Científicas De Investigación
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery.
Industry: It is employed in the manufacturing of materials and chemicals with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the functionalization of aromatic compounds.
Comparación Con Compuestos Similares
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxymethyl groups.
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness: 2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and methoxymethyl groups, which can influence its reactivity and stability compared to similar compounds.
Propiedades
Fórmula molecular |
C14H20BFO3 |
|---|---|
Peso molecular |
266.12 g/mol |
Nombre IUPAC |
2-[2-fluoro-6-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-17-5)7-6-8-11(12)16/h6-8H,9H2,1-5H3 |
Clave InChI |
MFMGCSZDVUEABK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


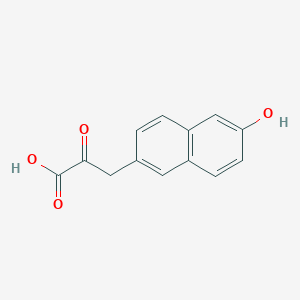
![[(2S,4R)-4-[Boc(methyl)amino]-2-pyrrolidinyl]methanol](/img/structure/B15334503.png)
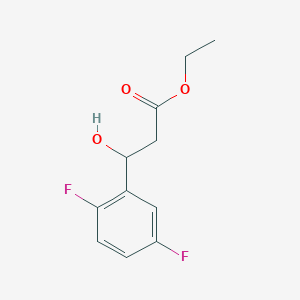
![[3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15334521.png)
![3-Methyl-4,5,6,7-tetrahydrotriaZolo[1,5-a]pyraZine](/img/structure/B15334530.png)
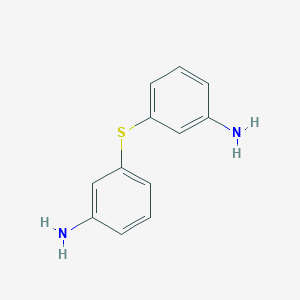
![4-[(Dimethylamino)methylene]-2-(2,2,2-trifluoroacetyl)-2-pentenedinitrile](/img/structure/B15334543.png)
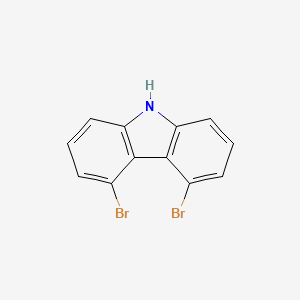
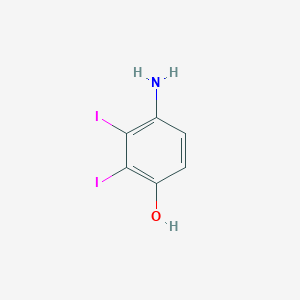
![2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334558.png)

![5-[2-(Trifluoromethyl)phenethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15334561.png)
![2,4-Dihydropyrazolo[4,3-c]pyrazole-3-carboxylic Acid](/img/structure/B15334562.png)
![(S)-N-[1,1-Dicyclopropyl-3-[[4-[3,5-dimethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]phenyl]amino]-3-oxo-2-propyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B15334569.png)
